
zinc;boric acid;dihydroxy(dioxido)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;boric acid;dihydroxy(dioxido)silane: . This compound is a combination of zinc, boric acid, and silane, and it is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of zinc;boric acid;dihydroxy(dioxido)silane typically involves the reaction of zinc oxide, boric acid, and silane under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired compound. The reaction mixture is then heated to facilitate the reaction and promote the formation of zinc borosilicate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through filtration and drying processes to obtain the desired form .
Análisis De Reacciones Químicas
Types of Reactions: Zinc;boric acid;dihydroxy(dioxido)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc, boric acid, and silane in the compound .
Common Reagents and Conditions:
Oxidation Reactions: These reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions include an acidic or neutral medium and controlled temperature.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: These reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce zinc oxide and boric acid derivatives, while reduction reactions may yield zinc metal and silane derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, zinc;boric acid;dihydroxy(dioxido)silane is used as a catalyst in various organic reactions. Its unique properties make it an effective catalyst for promoting reactions such as esterification, transesterification, and polymerization .
Biology: In biological research, this compound is used as a component in the preparation of bioactive materials. It is also studied for its potential antimicrobial properties and its ability to promote cell growth and differentiation .
Medicine: In the medical field, this compound is investigated for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with various drugs make it a promising candidate for targeted drug delivery .
Industry: In industrial applications, this compound is used as an additive in coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these materials .
Mecanismo De Acción
The mechanism of action of zinc;boric acid;dihydroxy(dioxido)silane involves its interaction with various molecular targets and pathways. The zinc component plays a crucial role in enzyme activation and protein stabilization. Boric acid contributes to the compound’s antimicrobial properties by disrupting cell membranes and inhibiting enzyme activity. Silane enhances the compound’s ability to form stable complexes with other molecules, facilitating its use in various applications .
Comparación Con Compuestos Similares
Zinc Silicate: Similar to zinc;boric acid;dihydroxy(dioxido)silane, zinc silicate is used in coatings and adhesives. it lacks the antimicrobial properties provided by boric acid.
Boric Acid: While boric acid alone has antimicrobial properties, it does not have the same catalytic and complex-forming abilities as this compound.
Uniqueness: this compound is unique due to its combination of zinc, boric acid, and silane, which imparts a range of properties including catalytic activity, antimicrobial effects, and the ability to form stable complexes. This makes it a versatile compound with applications in various fields .
Propiedades
Número CAS |
37341-47-2 |
|---|---|
Fórmula molecular |
BH5O7SiZn |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
zinc;boric acid;dihydroxy(dioxido)silane |
InChI |
InChI=1S/BH3O3.H2O4Si.Zn/c2-1(3)4;1-5(2,3)4;/h2-4H;1-2H;/q;-2;+2 |
Clave InChI |
ZFZQOKHLXAVJIF-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.O[Si](O)([O-])[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



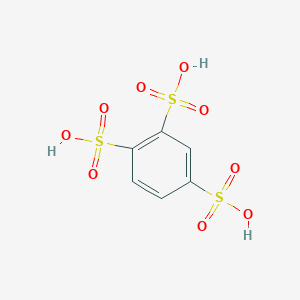
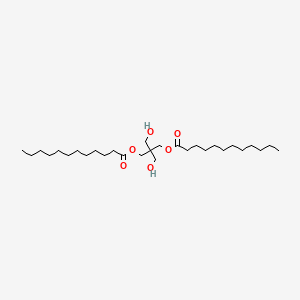
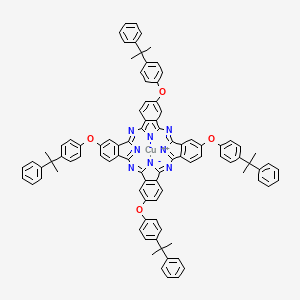

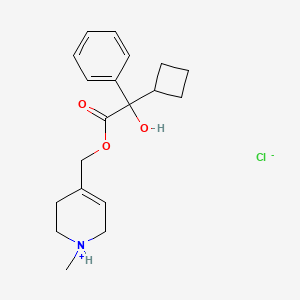
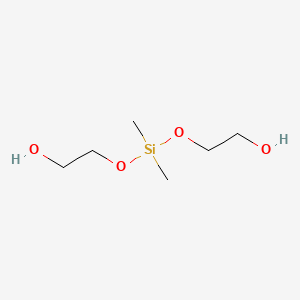
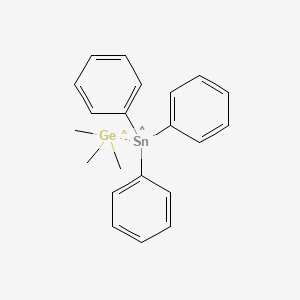
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)


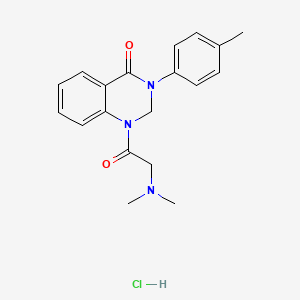
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)

